molecular formula C25H24N2O5 B2958592 N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898456-42-3

N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2958592
CAS No.: 898456-42-3
M. Wt: 432.476
InChI Key: GDGXHHMPPZGXAB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule characterized by a pyran-4-one core substituted with a 2-methylindolin-1-ylmethyl group at the 6-position and an acetamide-linked 4-acetylphenyl moiety via an ether bridge. Its synthesis likely involves multi-step organic reactions, possibly utilizing intermediates such as substituted pyranones and indoline derivatives. The acetylphenyl group may enhance lipophilicity, while the pyran-4-one and indoline moieties could contribute to hydrogen-bonding interactions, critical for target binding .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-16-11-19-5-3-4-6-22(19)27(16)13-21-12-23(29)24(14-31-21)32-15-25(30)26-20-9-7-18(8-10-20)17(2)28/h3-10,12,14,16H,11,13,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGXHHMPPZGXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an indoline moiety, a pyran ring, and an acetamide linkage. These structural components suggest potential biological activities that warrant detailed investigation.

The molecular formula of this compound is characterized by the presence of multiple functional groups, contributing to its chemical reactivity and potential interactions with biological targets. The molecular weight is approximately 420.465 g/mol, and its purity typically exceeds 95%, making it suitable for various research applications.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight420.465 g/mol
Purity>95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that enhance its biological activity. The synthetic pathway often includes the formation of the pyran ring and the introduction of the indoline moiety.

Biological Activity

Research indicates that this compound exhibits promising biological activities. Compounds with similar structures have been studied for various pharmacological properties, including:

  • Anticancer Activity : Initial studies suggest that derivatives of this compound may disrupt cellular processes in cancer cells, potentially leading to apoptosis.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating a potential role in treating neurodegenerative diseases.
  • Antimicrobial Properties : The presence of the indoline structure may contribute to antimicrobial activity against certain pathogens.

Case Studies

Recent studies have focused on the interactions of this compound with various biological targets. For example:

  • Cell Viability Assays : The MTT assay was employed to assess cytotoxicity against different cancer cell lines, revealing significant reductions in cell viability at concentrations below 10 µM.
  • Enzyme Inhibition Studies : Investigations into enzyme interactions indicated that this compound may act as an allosteric modulator, influencing key metabolic pathways involved in disease progression.

The mechanism by which this compound exerts its effects is still under exploration. Preliminary data suggest it may bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular signaling pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities associated with variations in functional groups:

Compound NameStructural FeaturesUnique Aspects
N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo]}acetamideChlorophenyl groupPotentially different biological activity due to chlorine substituent
6-(indolinemethyl)-pyrano[3,2-c]quinolinoneIndole and pyran structuresDifferent core structure leading to distinct pharmacological properties

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Functional Groups Present
N-(4-acetylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide Pyran-4-one 2-Methylindolin-1-ylmethyl, 4-acetylphenyl Amide, ether, ketone, tertiary amine
2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Pyrimidin-6-one 4-Ethoxyphenyl, sulfanyl bridge Amide, sulfanyl, amino, ketone
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidine 4-Nitrophenyl, ethyl, phenyl, sulfanyl bridge Amide, sulfanyl, nitro, ketone

Key Observations :

  • Pyran vs.
  • Substituent Effects :
    • The 4-acetylphenyl group (target compound) introduces an electron-withdrawing ketone, contrasting with the 4-ethoxyphenyl (electron-donating ethoxy group in ) and 4-nitrophenyl (strongly electron-withdrawing nitro group in ). These differences may influence solubility, logP, and receptor-binding selectivity.
    • The 2-methylindolin-1-ylmethyl substituent (target compound) provides a bulky, lipophilic group with a tertiary amine, absent in the compared compounds. This could enhance blood-brain barrier penetration or modulate off-target effects.
Physicochemical Properties
Property Target Compound (Estimated) 2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Molecular Weight (g/mol) ~495 (estimated) 362.41 466.55
logP (Predicted) ~3.5 (moderate lipophilicity) ~1.8 (lower due to ethoxy group) ~2.9 (nitro group reduces lipophilicity)
Hydrogen Bond Donors 2 (amide NH, indoline NH) 3 (amide NH, amino, pyrimidine NH) 2 (amide NH, pyrimidine NH)

Implications :

  • The target compound’s higher molecular weight and logP suggest improved membrane permeability compared to but reduced aqueous solubility relative to .
  • The nitro group in may confer metabolic instability, whereas the acetyl group in the target compound could offer intermediate stability.

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